Salannin

Übersicht

Beschreibung

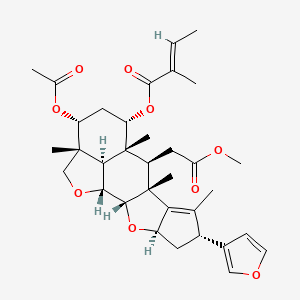

Salannin is a tetranortriterpenoid compound found in the seeds of the neem tree (Azadirachta indica). It belongs to the limonoid group of natural products and is known for its bioactive properties, particularly its role as an insect antifeedant . This compound is structurally complex, featuring multiple oxygen-bearing functional groups, including an enol ether, acetal, hemiacetal, and various carboxylic esters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of salannin is challenging due to its complex molecular structure. The first total synthesis of this compound was achieved by the research group of Steven Ley at the University of Cambridge in 2007 . This synthesis involved a relay approach, where a heavily functionalized decalin intermediate was prepared by total synthesis on a small scale and then derived from the natural product for gram-scale operations .

Industrial Production Methods: this compound is primarily extracted from neem seeds using various extraction techniques. One common method involves solid-phase extraction followed by liquid chromatography to isolate this compound from neem oil . The chromatographic separations are typically accomplished using a mobile phase consisting of acetonitrile and water .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Salannin durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter Verwendung von Photooxidationstechniken oxidiert werden.

Reduktion: Spezielle Reduktionsreaktionen von this compound sind weniger dokumentiert, aber allgemeine Reduktionsbedingungen für ähnliche Verbindungen umfassen die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Ester-funktionalen Gruppen.

Wichtigste gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Salannin is primarily recognized for its antifeedant properties against various agricultural pests, particularly lepidopteran larvae. Research has demonstrated that this compound effectively inhibits feeding behavior, thereby reducing the growth rates of pests such as Heliothis armigera and Spodoptera litura.

Table 1: Antifeedant Activity of this compound Against Lepidopteran Larvae

| Compound | Species | EC50 (ppm) | EC95 (ppm) | Slope ± SE |

|---|---|---|---|---|

| This compound | H. armigera | 79.7 | 219.7 | 3.38 ± 0.4 |

| This compound | S. litura | 65.6 | 169.1 | 3.41 ± 0.4 |

The above table summarizes the effective concentrations (EC50 and EC95) of this compound against two significant agricultural pests, indicating its potential as a natural pesticide .

Insect Growth Regulation

This compound also acts as an insect growth regulator , affecting the development and reproduction of various insect species. Studies have shown that it can disrupt normal growth patterns, leading to reduced populations of target pests.

Case Study: Impact on Insect Growth

In a controlled study, larvae of H. armigera were fed diets containing varying concentrations of this compound. The results indicated a significant reduction in growth rates when compared to control groups, highlighting this compound's effectiveness as an insect growth regulator .

Pharmacological Potential

Beyond agricultural uses, this compound has been investigated for its pharmacological properties . Preliminary studies suggest potential applications in medicinal fields, including:

- Antimicrobial Activity : this compound exhibits antibacterial properties against various pathogens.

- Anticancer Properties : Research indicates that neem extracts containing this compound may play a role in cancer management through modulation of cellular processes .

Table 2: Pharmacological Effects of this compound

| Application | Effectiveness |

|---|---|

| Antimicrobial | Effective against bacteria like Staphylococcus aureus |

| Anticancer | Modulates cancer cell growth in vitro studies |

Mode of Action

The mode of action of this compound primarily involves its role as an antifeedant rather than a toxic agent. Studies have shown that the reduced growth observed in larvae is due to decreased food intake rather than direct toxicity . This distinction is crucial for developing pest management strategies that minimize harm to beneficial insects and the environment.

Wirkmechanismus

Salannin exerts its effects primarily through its role as an insect antifeedant. It disrupts the feeding behavior of insects by interfering with their hormonal pathways, particularly those involving ecdysteroids and juvenile hormones . This disruption leads to growth inhibition and mortality in various insect species .

Vergleich Mit ähnlichen Verbindungen

Salannin wird häufig mit anderen in Neem vorkommenden Limonoiden wie Azadirachtin, Nimbin und Nimbolid verglichen .

Azadirachtin: Bekannt für seine starken insektiziden Eigenschaften, ist Azadirachtin giftiger für Insekten als this compound.

Nimbin: Nimbin ist ein weiteres Limonoid mit antimikrobiellen und entzündungshemmenden Eigenschaften.

Nimbolid: Nimbolid zeigt signifikante Antikrebs- und entzündungshemmende Wirkungen.

This compound ist aufgrund seiner spezifischen Fraßhemmwirkung und seiner strukturellen Komplexität einzigartig, was es zu einer wertvollen Verbindung sowohl für die wissenschaftliche Forschung als auch für praktische Anwendungen macht .

Biologische Aktivität

Salannin, a limonoid compound derived from the neem tree (Azadirachta indica), has garnered attention for its diverse biological activities, particularly in agricultural and medicinal applications. This article provides a comprehensive review of the biological activity of this compound, focusing on its insecticidal properties, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a tetranortriterpenoid and shares structural similarities with other limonoids such as azadirachtin. Its unique chemical structure contributes to its biological efficacy. This compound's molecular formula is C_21H_28O_5, and it exhibits a complex arrangement that influences its interaction with biological systems.

Insecticidal Activity

One of the most significant biological activities of this compound is its role as an insect antifeedant. Research indicates that this compound primarily acts by deterring feeding rather than functioning as a post-ingestive toxin. This was demonstrated in various studies involving different insect species.

Case Studies and Experimental Findings

-

Feeding Deterrence in Lepidopteran Larvae :

- A study assessed the effectiveness of this compound against neonate larvae of Helicoverpa armigera and Spodoptera litura. The effective concentrations (EC50) were determined as follows:

Compound EC50 (ppm) EC95 (ppm) 3-O-acetyl salannol 64.2 166.9 Salannol 79.7 219.7 This compound 170 N/A

- A study assessed the effectiveness of this compound against neonate larvae of Helicoverpa armigera and Spodoptera litura. The effective concentrations (EC50) were determined as follows:

-

Leaf-Disc Bioassay :

- In another assay using leaf discs, this compound demonstrated a feeding inhibition rate (FI50) comparable to other limonoids, with values recorded as follows:

Compound FI50 (µg/cm²) 3-O-acetyl salannol 2.0 Salannol 2.3 This compound Higher than both

- In another assay using leaf discs, this compound demonstrated a feeding inhibition rate (FI50) comparable to other limonoids, with values recorded as follows:

Medicinal Applications

Beyond its agricultural significance, this compound has been explored for its medicinal properties. Research highlights several therapeutic potentials:

- Antimicrobial Activity : this compound exhibits antibacterial and antifungal properties, making it a candidate for treating various infections.

- Anti-inflammatory Effects : It has been noted for its potential in managing inflammatory conditions.

- Antiviral Properties : Some studies suggest that this compound may inhibit viral replication, although more research is needed to confirm these effects .

The primary mechanism through which this compound exerts its biological effects appears to be through interruption of feeding behavior in insects. This is supported by findings showing that it affects growth rates by inducing starvation rather than causing direct toxicity . The specific pathways involved in its action are still under investigation but may involve interference with hormonal signaling in insects.

Eigenschaften

IUPAC Name |

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHBVBNPNXOWBA-REXVOHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058500 | |

| Record name | Salannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-20-1 | |

| Record name | Salannin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=992-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salannin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Salannin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), primarily exhibits its insecticidal activity through feeding deterrence and growth disruption in insects. [] This is achieved by interfering with insect hormone systems, specifically by:

- Disrupting Ecdysone 20-Monooxygenase (E-20-M) Activity: this compound inhibits the activity of E-20-M, an enzyme crucial for converting ecdysone to its active form, 20-hydroxyecdysone, thereby disrupting molting and development. []

A: Yes, studies have shown that this compound, unlike azadirachtin, doesn't directly inhibit the activity of trypsin, a key digestive enzyme in insects like Spodoptera litura. [] This suggests its antifeedant effect is primarily attributed to taste aversion rather than digestive disruption. []

A: The molecular formula of this compound is C34H44O9, and its molecular weight is 596.7 g/mol. []

A: this compound's structure has been elucidated using various spectroscopic techniques including UV, IR, HR-ESI–MS, and NMR. [] These methods provide detailed information about its functional groups, molecular arrangement, and connectivity. Further, X-ray crystallography studies have provided insights into the three-dimensional structure and conformational flexibility of this compound. []

ANone: this compound exhibits varying stability depending on the environmental factors:

- Light: this compound is highly susceptible to degradation under sunlight, with a reported half-life of a few minutes. [] This highlights the importance of protecting this compound-based formulations from light exposure.

- Temperature: While relatively stable at temperatures below 25°C, this compound degrades rapidly at temperatures above 35°C, with the highest degradation rate observed at 65°C. [] This information is crucial for storage and handling of this compound-containing products.

- Water: The presence of water accelerates this compound degradation. [] This emphasizes the need for formulations that minimize water content or utilize protective packaging to limit exposure to moisture.

ANone: this compound is not typically recognized for its catalytic properties. Research primarily focuses on its insecticidal properties and potential applications as a biopesticide.

A: Yes, computational studies have been employed to investigate this compound's interactions with potential molecular targets. For instance, molecular docking simulations were used to assess the binding affinity of this compound towards the ryanodine receptor of Spodoptera frugiperda, revealing a binding energy of -7.08 Kcal/mol. [] These findings suggest that this compound might exert its insecticidal effects by interacting with this receptor, but further validation is required.

ANone: While specific QSAR models for this compound are not extensively reported in the provided literature, computational studies involving QSAR have been conducted on related neem compounds. These studies aim to establish a relationship between the chemical structure of the compounds and their biological activity, which could be valuable for designing more effective and environmentally friendly insecticides.

ANone: Structural modifications, particularly in the A ring of this compound, significantly influence its biological activity:

- Isomerization: Converting this compound to its isomer, isothis compound, through treatment with BF3 · Et2O and iodide ions, results in enhanced melanogenesis-inhibitory activity. [] This highlights the importance of stereochemistry in determining the biological effects of this compound.

- Deesterification: Removing ester groups from this compound, as seen in the formation of nimbidinol (a trihydroxy limonoid) through LiAlH4 reduction, also leads to increased melanogenesis-inhibitory activity. [] This suggests that modifying the polarity and size of the molecule through deesterification can significantly impact its activity.

- Photo-oxidation: Photo-oxidation of this compound yields two isomeric lactone products, salanninolide and isosalanninolide, with increased insecticidal activity compared to the parent compound. [, ] Notably, the presence of a hindered base during or after the oxidation can alter the ratio of these isomers, potentially influencing the overall efficacy. []

ANone: Given this compound's sensitivity to light, temperature, and moisture, formulating stable and effective biopesticides requires careful consideration. Some strategies include:

- Synergistic Formulations: Combining this compound with other neem compounds, particularly those exhibiting different modes of action, can potentially enhance its efficacy and overcome potential resistance development in target insects. []

ANone: The provided literature primarily focuses on this compound's insecticidal properties and doesn't delve into its detailed pharmacokinetic profile in mammals.

A: While not as potent as azadirachtin, this compound has shown in vitro anti-plasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. [] This suggests a potential for further investigation of this compound derivatives as anti-malarial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.